molecular formula C2H6FNO2S B13466976 1-Fluoroethane-1-sulfonamide

1-Fluoroethane-1-sulfonamide

Cat. No.: B13466976
M. Wt: 127.14 g/mol
InChI Key: ROPZSSDOSDTJPL-UHFFFAOYSA-N
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Description

1-Fluoroethane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a fluoroethane moiety. This compound is part of a broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-Fluoroethane-1-sulfonamide typically involves the reaction of fluoroethane with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . This method is advantageous due to its simplicity and the availability of starting materials. Industrial production often employs similar strategies but on a larger scale, ensuring the efficient synthesis of the compound with high purity.

Chemical Reactions Analysis

1-Fluoroethane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfonyl chlorides, amines, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Fluoroethane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes involved in folate metabolism, such as dihydropteroate synthase . This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, leading to their antibacterial effects.

Comparison with Similar Compounds

1-Fluoroethane-1-sulfonamide can be compared to other sulfonamides, such as sulfanilamide and sulfamethoxazole . While all these compounds share the sulfonamide group, their unique substituents confer different chemical and biological properties. For instance, the presence of the fluoroethane moiety in this compound may enhance its stability and reactivity compared to other sulfonamides.

Similar compounds include:

Properties

Molecular Formula

C2H6FNO2S

Molecular Weight

127.14 g/mol

IUPAC Name

1-fluoroethanesulfonamide

InChI

InChI=1S/C2H6FNO2S/c1-2(3)7(4,5)6/h2H,1H3,(H2,4,5,6)

InChI Key

ROPZSSDOSDTJPL-UHFFFAOYSA-N

Canonical SMILES

CC(F)S(=O)(=O)N

Origin of Product

United States

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